molecular formula C11H12N2O3 B7473119 N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide

Número de catálogo B7473119
Peso molecular: 220.22 g/mol
Clave InChI: OBXXPPITTFFMHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide, commonly known as BMA-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMA-10 belongs to the family of benzoxazole derivatives, which have shown promising results in various scientific studies.

Mecanismo De Acción

The exact mechanism of action of BMA-10 is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. BMA-10 has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BMA-10 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and the growth of new neurons. BMA-10 has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with various neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of BMA-10 is its high potency and selectivity. It has been shown to have minimal side effects and toxicity in various animal studies. However, one of the limitations of BMA-10 is its poor solubility, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of BMA-10. One potential direction is to study its potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another potential direction is to investigate the potential of BMA-10 in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, further studies are needed to fully understand the mechanism of action of BMA-10 and its potential therapeutic applications.
Conclusion:
BMA-10 is a promising chemical compound that has shown potential in various scientific studies. Its high potency and selectivity, coupled with its minimal side effects and toxicity, make it an attractive candidate for further research. While there are still limitations to its use in certain experimental settings, the future directions for the study of BMA-10 are numerous, and it holds great potential as a treatment for various neurological disorders.

Métodos De Síntesis

The synthesis of BMA-10 involves the reaction between 2-amino-5-methoxybenzoic acid and N-methylacetamide in the presence of a dehydrating agent. The resulting product is then purified through recrystallization. The purity and yield of BMA-10 can be improved through various modifications of the synthesis method.

Aplicaciones Científicas De Investigación

BMA-10 has been studied extensively for its potential therapeutic applications. It has shown promising results in various scientific studies, including its potential as an antidepressant, anxiolytic, and antipsychotic agent. BMA-10 has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

IUPAC Name

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13(10(14)7-15-2)11-12-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXXPPITTFFMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2O1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-2-methoxy-N-methylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.